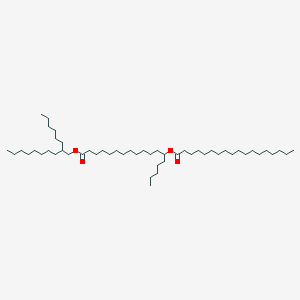

N,N-二异丁基-2-(辛基(苯基)膦酰基)乙酰胺

描述

Synthesis Analysis

The synthesis of N,N-diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide involves complex chemical reactions. For instance, the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions, has been used to synthesize related compounds with potential anticancer activity (Sharma et al., 2018). Another method involves the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps to synthesize related acetamide compounds (Zhong-cheng & Wan-yin, 2002).

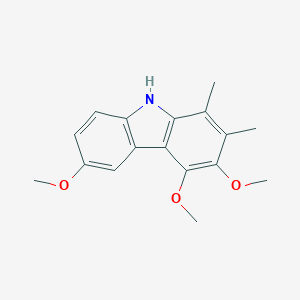

Molecular Structure Analysis

The crystal structure of N,N-diisobutyl-2-(octylphenylphosphinyl)acetamide (CMPO) was determined to crystallize in the space group P21/c, with detailed measurements provided, indicating its complex molecular geometry (Rogers et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving acetamide compounds include the acetamidomethylation of phenol and anisole with N, N'-methylenediacetamide and phosphoryl chloride, demonstrating the reactivity of the acetamide group in such molecules (Sekiya et al., 1961).

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, of related acetamide compounds have been extensively studied, revealing insights into their stability and behavior in various solvents. For example, the crystal structure and molecular docking analysis of anticancer drugs based on acetamide structures provide information on their physical characteristics and potential interactions with biological targets (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties of N,N-diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide include its reactivity in synthesis reactions and its potential to undergo various chemical transformations. Studies on similar compounds, such as the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, provide insights into the acetylation reactions and the chemical behavior of acetamide derivatives (Zhong-cheng & Wan-yin, 2002).

科学研究应用

有机化学结构研究:它用于有机化学中的结构研究,有助于了解分子结构和相互作用 (Nikonov 等人,2016 年)。

锂的选择性回收:N,N-双(2-乙基己基)乙酰胺是一种相关化合物,具有从模拟盐水中选择性回收锂的有机增效剂的潜力 (Huifang 等人,2019 年)。

抗疟疾药物的合成:它作为抗疟疾药物天然合成的中间体 (Magadum & Yadav, 2018)。

抗癌活性:某些衍生物已显示出抗癌活性,靶向 VEGFr 受体 (Sharma 等人,2018 年)。

抗菌和溶血活性:一些衍生物对某些病原体(如黑曲霉和金黄色葡萄球菌)表现出选择性的高抑制作用,并且还具有溶血活性 (Ghazzali 等人,2012 年)。

选择性抗增殖活性:对映异构衍生物已显示出对人乳腺癌和前列腺癌细胞系的抗增殖活性 (Ramos 等人,2014 年)。

构象分析:已经对其在溶液中的构象行为进行了研究,重点是分子内氢接触和空间因素 (Kuznetsova 等人,2021 年)。

锕系元素去除:它已被用于在燃料后处理实验装置中从酸性废液中去除 UO2 2+ 和 Pu4+ 等锕系元素 (Pietrelli 等人,1991 年)。

金属络合研究:该化合物因其与 Eu(III) 和 Am(III) 等金属离子形成配合物的能力而受到研究,展示了其在金属离子分离和萃取过程中的潜力 (Wang 等人,2013 年)。

安全和危害

未来方向

The compound has been used in research for the detection of the uranyl ion and DNA . It has been shown to be effective in capturing uranyl (UO. 2 2+) at the porous layer surface of silicon nanopillars for fluorescence detection . This suggests potential future applications in the field of fluorescence research .

属性

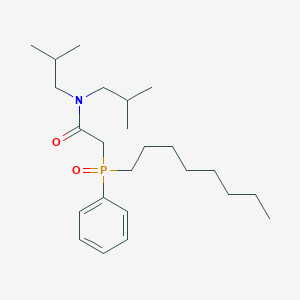

IUPAC Name |

N,N-bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42NO2P/c1-6-7-8-9-10-14-17-28(27,23-15-12-11-13-16-23)20-24(26)25(18-21(2)3)19-22(4)5/h11-13,15-16,21-22H,6-10,14,17-20H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZRFMMIONYDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=O)(CC(=O)N(CC(C)C)CC(C)C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301003212 | |

| Record name | N,N-Bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light-yellow solid; [Strem Chemicals MSDS] | |

| Record name | Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide | |

CAS RN |

83242-95-9 | |

| Record name | Acetamide, N,N-bis(2-methylpropyl)-2-(octylphenylphosphinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083242959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)

![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)

![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)

![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)